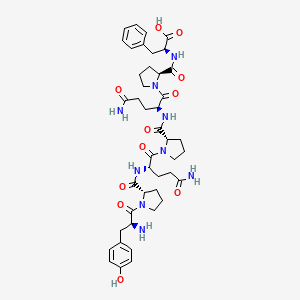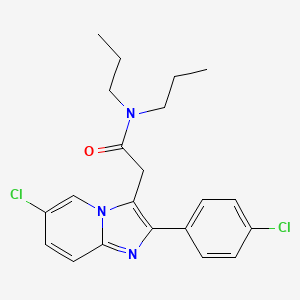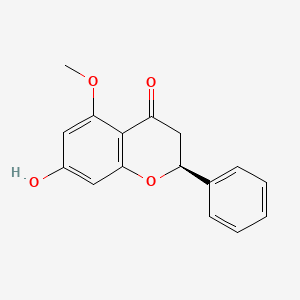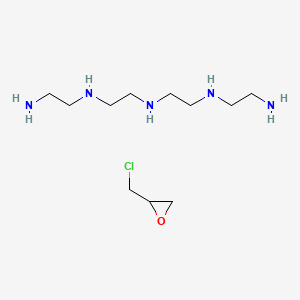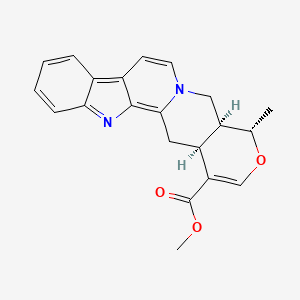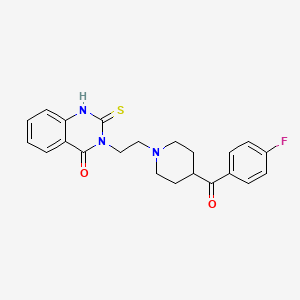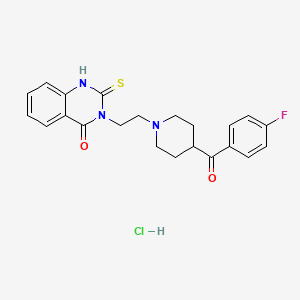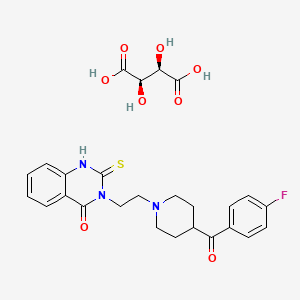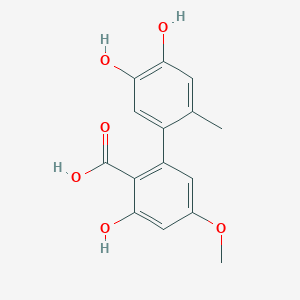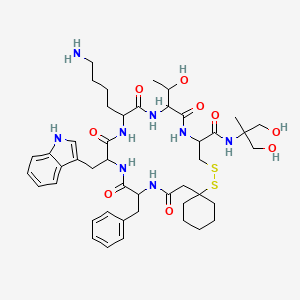
Ass 51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ass 51 is a complex organic compound with a unique structure that includes multiple functional groups such as amines, hydroxyls, indoles, and carboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Incorporation of the aminobutyl group: This step involves the reaction of an appropriate amine with a butyl halide under basic conditions.
Formation of the benzyl group: This can be done through Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the dihydroxypropyl group: This involves the reaction of a dihydroxypropane derivative with an appropriate electrophile.
Formation of the spiro structure: This step requires the use of a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spiro compound.
Final assembly: The final step involves the coupling of all the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, to form corresponding oxides and imines.
Reduction: Reduction reactions can occur at the carbonyl groups to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halide positions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, the compound can be used as a probe to study various biochemical pathways. Its multiple functional groups allow it to interact with different biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. It can be used to study the effects of different functional groups on biological activity and to develop new drugs with improved efficacy and safety profiles.
Industry
In industry, the compound can be used in the development of new materials. Its unique structure allows it to be incorporated into polymers and other materials to improve their properties, such as strength, flexibility, and thermal stability.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The compound can bind to specific proteins, enzymes, and receptors, modulating their activity. The multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. This can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ass 51
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a spirocyclic framework. This allows it to interact with a wide range of molecular targets and to undergo various chemical reactions. Its unique structure also makes it a valuable tool in scientific research and a potential candidate for drug development.
Propriétés
Numéro CAS |
150747-52-7 |
|---|---|
Formule moléculaire |
C45H64N8O9S2 |
Poids moléculaire |
925.2 g/mol |
Nom IUPAC |
16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide |
InChI |
InChI=1S/C45H64N8O9S2/c1-28(56)38-43(62)51-36(42(61)53-44(2,26-54)27-55)25-63-64-45(18-10-4-11-19-45)23-37(57)48-34(21-29-13-5-3-6-14-29)40(59)50-35(22-30-24-47-32-16-8-7-15-31(30)32)41(60)49-33(39(58)52-38)17-9-12-20-46/h3,5-8,13-16,24,28,33-36,38,47,54-56H,4,9-12,17-23,25-27,46H2,1-2H3,(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,53,61) |
Clé InChI |
NJVMKJXFXIAJHE-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O |
SMILES canonique |
CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ass 51; Ass-51; Ass51; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)

